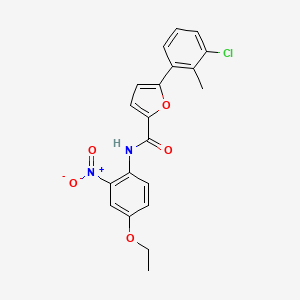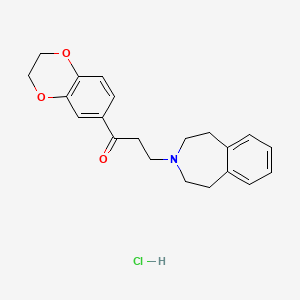![molecular formula C14H20N4O2 B5008685 1-(dimethylamino)-3-{[4-(dimethylamino)phenyl]amino}-2,5-pyrrolidinedione](/img/structure/B5008685.png)
1-(dimethylamino)-3-{[4-(dimethylamino)phenyl]amino}-2,5-pyrrolidinedione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Dimethylamino)-3-{[4-(dimethylamino)phenyl]amino}-2,5-pyrrolidinedione, also known as DAPD, is a chemical compound that has been extensively studied for its potential applications in scientific research. DAPD is a pyrrolidine-based derivative that has been shown to exhibit a wide range of biochemical and physiological effects, making it a promising candidate for a variety of research applications.
作用機序
The mechanism of action of 1-(dimethylamino)-3-{[4-(dimethylamino)phenyl]amino}-2,5-pyrrolidinedione is not fully understood, but it is believed to involve the inhibition of DNA synthesis. This compound has been shown to inhibit the activity of thymidylate synthase, an enzyme that is essential for the synthesis of DNA. This inhibition leads to the depletion of intracellular thymidine triphosphate, which in turn leads to DNA damage and cell death.
Biochemical and Physiological Effects
In addition to its anti-tumor activity, this compound has been shown to exhibit a wide range of biochemical and physiological effects. Studies have shown that this compound can inhibit the activity of several enzymes involved in nucleotide metabolism, including dihydrofolate reductase and thymidine kinase. In addition, this compound has been shown to induce the production of reactive oxygen species, which can lead to oxidative stress and cell death.
実験室実験の利点と制限
One of the main advantages of using 1-(dimethylamino)-3-{[4-(dimethylamino)phenyl]amino}-2,5-pyrrolidinedione in lab experiments is its potent anti-tumor activity. This makes it a valuable tool for studying the mechanisms of cancer cell growth and proliferation. In addition, this compound is relatively easy to synthesize and has a high degree of purity, making it a reliable and consistent reagent for laboratory experiments.
One of the limitations of using this compound in lab experiments is its potential toxicity. Studies have shown that this compound can be toxic to normal cells at high concentrations, which can limit its usefulness in certain experiments. In addition, the mechanism of action of this compound is not fully understood, which can make it difficult to interpret experimental results.
将来の方向性
There are several potential future directions for research involving 1-(dimethylamino)-3-{[4-(dimethylamino)phenyl]amino}-2,5-pyrrolidinedione. One area of interest is the development of this compound analogs that exhibit improved anti-tumor activity and reduced toxicity. Another area of interest is the use of this compound in combination with other anti-cancer agents, such as chemotherapy drugs, to enhance their effectiveness. Finally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in other areas of scientific research.
合成法
The synthesis of 1-(dimethylamino)-3-{[4-(dimethylamino)phenyl]amino}-2,5-pyrrolidinedione involves a multi-step process that begins with the reaction of 4-(dimethylamino)aniline with diethyl malonate to form 4-(dimethylamino)phenylmalonic acid. This intermediate is then reacted with ethyl acetoacetate and ammonium acetate to form the pyrrolidinedione ring system. The final step involves the introduction of a dimethylamino group to the pyrrolidine nitrogen to form the desired product.
科学的研究の応用
1-(dimethylamino)-3-{[4-(dimethylamino)phenyl]amino}-2,5-pyrrolidinedione has been studied extensively for its potential applications in scientific research. One of the most promising applications of this compound is in the field of cancer research. Studies have shown that this compound exhibits potent anti-tumor activity in a variety of cancer cell lines, including breast, lung, and prostate cancer. In addition, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death.
特性
IUPAC Name |
1-(dimethylamino)-3-[4-(dimethylamino)anilino]pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4O2/c1-16(2)11-7-5-10(6-8-11)15-12-9-13(19)18(14(12)20)17(3)4/h5-8,12,15H,9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUAYASLEKCKWKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)NC2CC(=O)N(C2=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-{2-[4-(4-methoxyphenoxy)-1-piperidinyl]-2-oxoethyl}-5-methyl-2,4(1H,3H)-pyrimidinedione](/img/structure/B5008603.png)
![N-(2-{[4-(ethylamino)-6-(1-pyrrolidinyl)-1,3,5-triazin-2-yl]oxy}ethyl)acetamide](/img/structure/B5008611.png)
![N'-{3-methoxy-4-[(3-phenyl-2-propen-1-yl)oxy]benzylidene}acetohydrazide](/img/structure/B5008626.png)
![2-benzyl-3-methyl-1-[(3-methylphenyl)amino]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5008634.png)
![butyl 4-({[(3-bromo-4-ethoxybenzoyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5008655.png)

![2-{[3-(3-chlorophenoxy)propyl]amino}ethanol](/img/structure/B5008674.png)
![2-hydroxy-6-methyl-N-{[2-(4-methyl-1-piperazinyl)-3-pyridinyl]methyl}nicotinamide](/img/structure/B5008682.png)

![N-({[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-2-methylbenzamide](/img/structure/B5008693.png)
![1-(3-fluoro-4-{4-[2-(4-methyl-1-piperidinyl)-5-nitrobenzoyl]-1-piperazinyl}phenyl)-1-propanone](/img/structure/B5008700.png)

![2-(2,4-dichlorophenyl)-3-{2-[2-(4-methylphenoxy)ethoxy]ethyl}-4(3H)-quinazolinone](/img/structure/B5008716.png)
